tert-butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate
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Overview
Description
tert-Butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate: is an organic compound that features a tert-butyl ester group attached to a 3-oxopropanoate moiety, which is further substituted with a 3-fluoropyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(3-fluoropyridin-2-yl)-3-oxopropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate can undergo oxidation reactions, particularly at the 3-oxopropanoate moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products, depending on the reducing agents and conditions used.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of fluorinated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound has potential applications in drug discovery and development. Its fluoropyridinyl moiety is known to enhance the pharmacokinetic properties of drug candidates, making it a valuable building block in medicinal chemistry.
Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group can form hydrogen bonds and other non-covalent interactions with target proteins, modulating their activity. The ester moiety can undergo hydrolysis to release the active 3-(3-fluoropyridin-2-yl)-3-oxopropanoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
- tert-Butyl 3-(2-fluoropyridin-3-yl)-3-oxopropanoate
- tert-Butyl 3-(4-fluoropyridin-2-yl)-3-oxopropanoate
- tert-Butyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate
Comparison: tert-Butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is unique due to the position of the fluorine atom on the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions or fluorine positions, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug design and development.
Properties
CAS No. |
1338091-30-7 |
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Molecular Formula |
C12H14FNO3 |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
tert-butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)17-10(16)7-9(15)11-8(13)5-4-6-14-11/h4-6H,7H2,1-3H3 |
InChI Key |
DTYQZQJXVOCVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1=C(C=CC=N1)F |
Purity |
95 |
Origin of Product |
United States |
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